2,6-Diacetamidohexanoic acid

説明

N,N'-Diacetyl-lysine is a N-acyl-amino acid.

作用機序

Target of Action

The primary target of 2,6-Diacetamidohexanoic acid is the Pituitary adenylate cyclase-activating polypeptide . This polypeptide plays a crucial role in the regulation of numerous physiological processes, including energy metabolism, learning, memory, and stress response.

Mode of Action

It is known to interact with its target, the pituitary adenylate cyclase-activating polypeptide . This interaction likely results in changes to the function of this polypeptide, potentially influencing the physiological processes it regulates.

Biochemical Pathways

Given its target, it is likely that it influences pathways related to energy metabolism, learning, memory, and stress response .

Result of Action

Given its target, it is likely that it influences cellular processes related to energy metabolism, learning, memory, and stress response .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of this compound . .

生物活性

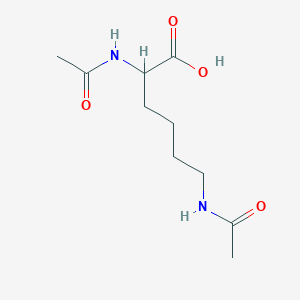

2,6-Diacetamidohexanoic acid (DAHA) is a synthetic derivative of lysine that has garnered attention due to its potential biological activities, particularly in the fields of drug discovery and biochemical research. This compound is characterized by two acetamido groups at the 2 and 6 positions of a hexanoic acid backbone. Its unique structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

DAHA primarily acts as a substrate for histone deacetylases (HDACs) . The compound's interaction with HDACs leads to the deacetylation of histones and non-histone proteins, which plays a crucial role in regulating gene expression and cellular functions. The acetylation status of lysine residues on proteins is dynamically controlled by the opposing actions of histone acetyltransferases (HATs) and HDACs, making DAHA significant in epigenetic regulation .

Pharmacokinetics

The pharmacokinetic profile of DAHA suggests favorable absorption characteristics. It has been noted for its ability to cross the blood-brain barrier (BBB), which is critical for central nervous system applications. Studies indicate that DAHA exhibits moderate permeability through Caco-2 cell lines and does not significantly inhibit major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions .

Antifibrinolytic Activity

DAHA has demonstrated antifibrinolytic properties, which are essential in preventing excessive bleeding during surgical procedures. It acts by inhibiting plasminogen activation, thereby reducing fibrinolysis. Comparative studies have shown that DAHA's efficacy in this regard is notable when benchmarked against other antifibrinolytic agents .

Anticancer Potential

Recent research has explored DAHA's potential as an anticancer agent. In vitro studies have indicated that DAHA can inhibit the proliferation of various cancer cell lines by modulating HDAC activity. This modulation leads to changes in gene expression profiles associated with cell cycle regulation and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antifibrinolytic | Inhibition of plasminogen activation | |

| Anticancer | HDAC inhibition leading to apoptosis | |

| Epigenetic Regulation | Modulation of gene expression |

Study 1: Antifibrinolytic Efficacy

In a clinical trial involving patients undergoing cardiac surgery, DAHA was administered preoperatively. Results indicated a significant reduction in bleeding complications compared to controls receiving standard care. The study concluded that DAHA effectively reduced the need for blood transfusions, highlighting its clinical relevance in surgical settings .

Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various human cancer cell lines (e.g., breast, colon, and prostate cancer). DAHA treatment resulted in dose-dependent inhibition of cell growth and induction of apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, demonstrating its potential as a therapeutic agent in oncology .

特性

IUPAC Name |

2,6-diacetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZUEHHBTYJTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956842 | |

| Record name | N~2~,N~6~-Bis(1-hydroxyethylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35436-74-9 | |

| Record name | N2,N6-Diacetyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35436-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~,N~6~-Bis(1-hydroxyethylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diacetamidohexanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2F6EZ9SKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。